molecular formula C24H23N3OS B563299 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine CAS No. 1076198-97-4

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine

Cat. No.: B563299
CAS No.: 1076198-97-4
M. Wt: 401.528
InChI Key: XFJQVRTWUFPAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder.

Mechanism of Action

Target of Action

The primary targets of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine are the 5-HT Receptor and the Dopamine Receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other neurological functions.

Mode of Action

This compound interacts with its targets by binding to these receptors, thereby modulating their activity . The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

The compound affects several biochemical pathways, primarily those involving serotonin and dopamine neurotransmission . The downstream effects of these pathways include changes in mood, cognition, and behavior.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at -20° C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine typically involves multiple steps, starting from the core structure of Quetiapine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and research applications. These modifications can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific investigation .

Biological Activity

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology.

  • Molecular Formula : C24H23N3OS
  • Molecular Weight : 401.52 g/mol
  • CAS Number : 1076198-97-4
  • IUPAC Name : 2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine

This compound exhibits a mechanism of action similar to that of its parent compound, Quetiapine. It primarily acts as an antagonist at various neurotransmitter receptors, including:

  • Dopamine Receptors : Particularly D2 receptors, which are implicated in the modulation of psychotic symptoms.
  • Serotonin Receptors : Such as 5-HT2A and 5-HT1A, contributing to its antipsychotic and mood-stabilizing effects.

The compound's affinity for these receptors suggests it may have therapeutic effects in mood disorders and psychosis.

In Vitro Studies

In vitro studies have demonstrated the compound's metabolic stability and pharmacokinetic properties. For instance, research indicates that it undergoes significant metabolic transformation in liver microsomes, which is crucial for understanding its bioavailability and efficacy.

ParameterValue
Half-life (in vitro)Varies by species
Metabolic StabilityModerate
Main MetabolitesHydroxy derivatives

Antipsychotic Efficacy

A study conducted on animal models indicated that this compound exhibited significant antipsychotic effects comparable to Quetiapine. The study measured behavioral responses in models induced with psychosis-like symptoms. Results showed a reduction in hyperactivity and stereotypic behaviors.

Safety Profile

Another investigation focused on the safety profile of the compound, assessing potential side effects. The findings suggested a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics, indicating a favorable safety margin.

Properties

IUPAC Name

2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQVRTWUFPAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652463
Record name 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-97-4
Record name 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.